molecular formula C12H17NO B184516 N-(1-methylbutyl)benzamide CAS No. 80936-85-2

N-(1-methylbutyl)benzamide

Cat. No. B184516
CAS RN: 80936-85-2
M. Wt: 191.27 g/mol
InChI Key: GQISYERWBJFNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylbutyl)benzamide, also known as N-isoamylbenzamide or N-isobutylbenzamide, is a synthetic compound that belongs to the family of benzamides. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of N-(1-methylbutyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effect of GABA, leading to a decrease in neuronal excitability and a reduction in anxiety and seizure activity.

Biochemical And Physiological Effects

N-(1-methylbutyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). It also has analgesic effects by inhibiting the release of substance P and reducing the activation of the N-methyl-D-aspartate (NMDA) receptor. Moreover, N-(1-methylbutyl)benzamide has been shown to have anticonvulsant effects by enhancing the inhibitory effect of GABA and reducing the excitability of neurons.

Advantages And Limitations For Lab Experiments

N-(1-methylbutyl)benzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. It is also readily available and affordable. However, it has some limitations. It has low solubility in water, which can limit its use in aqueous-based experiments. Moreover, its mechanism of action is not fully understood, which can limit its potential applications.

Future Directions

For N-(1-methylbutyl)benzamide include its use as a starting material for the synthesis of other benzamides and in the development of novel MOFs, as well as further studies to elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-(1-methylbutyl)benzamide is synthesized by the reaction of benzoyl chloride with isoamylamine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained by filtration and recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

N-(1-methylbutyl)benzamide has various potential applications in scientific research. It is used as a ligand in the development of novel metal-organic frameworks (MOFs) that have potential applications in gas storage, catalysis, and drug delivery. It is also used as a precursor in the synthesis of other benzamides that have potential applications in medicinal chemistry. Moreover, N-(1-methylbutyl)benzamide has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities.

properties

CAS RN

80936-85-2

Product Name

N-(1-methylbutyl)benzamide

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H17NO/c1-3-7-10(2)13-12(14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,13,14)

InChI Key

GQISYERWBJFNPY-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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